molecular formula C19H18BrN3O2 B1665383 3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel- CAS No. 1051487-82-1

3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-

Cat. No. B1665383
M. Wt: 400.3 g/mol
InChI Key: RQKXQCSEZPQBNZ-CBCLUANDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) of the compound.


Scientific Research Applications

Antibacterial Properties

  • The synthesis of hydrazides derived from 3-pyrrolidinecarboxylic acid and their subsequent reactions with aromatic aldehydes have led to the production of compounds with notable antibacterial properties. This finding is significant in the field of medicinal chemistry for developing new antibacterial agents (Kostenko et al., 2015).

Antimicrobial and Antimycobacterial Activity

  • Research on pyridine carboxylic acid derivatives, which share structural similarities with 3-pyrrolidinecarboxylic acid derivatives, has revealed their potential in antimicrobial and antimycobacterial applications. These findings highlight the significance of such compounds in combating various microbial infections (R.V.Sidhaye et al., 2011).

Antimalarial and Antileukemic Properties

  • The interaction of similar carboxylic acid derivatives with transition metals has shown varying degrees of antimalarial and antileukemic activities, indicating their potential use in treating these conditions. The coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhances these properties, suggesting a new avenue for drug development (Scovill et al., 1982).

Synthesis as an Intermediate in Insecticide Production

  • Derivatives of pyrrolidinecarboxylic acid have been utilized as intermediates in the synthesis of insecticides, exemplifying their role in agricultural chemistry. This application is crucial for developing new and effective pest control methods (Niu Wen-bo, 2011).

Potential in Anticancer Research

  • Pyrrolidinecarboxylic acid derivatives have shown promise in anticancer research, especially against chronic myeloid leukemia and T lymphocyte carcinoma. The synthesis of these compounds and their subsequent biological activity assessments are paving the way for novel cancer treatments (Shabani et al., 2010).

Synthesis of Novel Thiazolidinones

  • The condensation of pyridine-3-carboxylic acid hydrazide with aromatic aldehydes, followed by cyclization, has led to the creation of thiazolidinone derivatives. These compounds have been analyzed for their biological activity, highlighting the versatility of pyrrolidinecarboxylic acid derivatives in synthesizing biologically active molecules (Revanasiddappa & Subrahmanyam, 2009).

Safety And Hazards

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Future Directions

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Please consult a chemistry professional or academic database for more specific information on this compound.


properties

IUPAC Name

(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXQCSEZPQBNZ-CBCLUANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-

CAS RN

1051487-82-1
Record name AC-264613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-264613
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-
Reactant of Route 2
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-
Reactant of Route 3
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-
Reactant of Route 4
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-
Reactant of Route 5
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-
Reactant of Route 6
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-

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